molecular formula C13H18O3 B15093606 Cyclopentanol, 1-(3,5-dimethoxyphenyl)- CAS No. 88418-32-0

Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Cat. No.: B15093606
CAS No.: 88418-32-0
M. Wt: 222.28 g/mol
InChI Key: YTSDRUKQQDPNEL-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl-Substituted Cyclic Alcohols in Chemical Synthesis

Aryl-substituted cyclic alcohols are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for the construction of complex molecular frameworks. The presence of both a cyclic alcohol and an aryl group imparts a unique combination of reactivity and structural rigidity. The hydroxyl group can be readily transformed into a variety of other functional groups or can direct stereoselective reactions on the cyclic core.

The aryl substituent, in this case, a 3,5-dimethoxyphenyl group, significantly influences the electronic properties and steric environment of the molecule. This, in turn, can modulate the reactivity of the alcohol and the cyclopentane (B165970) ring. Aryl-substituted cyclic alcohols are precursors to a wide range of valuable compounds, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

Research Rationale for Investigating Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)-

The specific substitution pattern of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- provides a compelling reason for its investigation. The 3,5-dimethoxy substitution on the phenyl ring is a common feature in a number of biologically active natural products and synthetic compounds. This moiety can engage in specific hydrogen bonding and electronic interactions, which can be crucial for molecular recognition in biological systems.

While direct research into the applications of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is not extensively documented in publicly available literature, the structural similarities to other compounds suggest potential areas of interest. For instance, structurally related molecules have been investigated as potential phosphodiesterase-4 (PDE4) inhibitors. asianpubs.org PDE4 is a significant target in the development of therapeutics for inflammatory diseases. Therefore, it is plausible that Cyclopentanol, 1-(3,5-dimethoxyphenyl)- could serve as a scaffold for the design of novel therapeutic agents.

Overview of Key Research Areas and Challenges in the Study of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

The study of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- presents several avenues for research, alongside inherent challenges. A primary area of investigation would be the development of efficient and stereoselective synthetic routes to access this molecule. Given the lack of specific literature, establishing a robust synthetic protocol is a fundamental first step.

A significant challenge in the study of this compound is the limited availability of specific research data. Much of the understanding of its potential properties and reactivity must be inferred from related structures. Future research would need to focus on characterizing its physical and chemical properties, including its spectroscopic data and reactivity in various organic transformations. Furthermore, a thorough investigation of its biological activity would be necessary to validate any hypothesized therapeutic potential.

Interactive Data Table: Physicochemical Properties of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

PropertyValueReference
Molecular FormulaC13H18O3 nih.gov
Molecular Weight222.28 g/mol nih.gov
IUPAC Name1-(3,5-dimethoxyphenyl)cyclopentan-1-ol nih.gov
CAS Number88418-32-0 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88418-32-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclopentan-1-ol

InChI

InChI=1S/C13H18O3/c1-15-11-7-10(8-12(9-11)16-2)13(14)5-3-4-6-13/h7-9,14H,3-6H2,1-2H3

InChI Key

YTSDRUKQQDPNEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCCC2)O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclopentanol, 1 3,5 Dimethoxyphenyl

Direct Synthetic Routes to the 1-Arylcyclopentanol Framework

The direct construction of the 1-arylcyclopentanol core is an efficient approach that builds the key carbon-carbon bonds and establishes the characteristic cyclopentane (B165970) ring in a convergent manner. Methodologies in this category range from cycloaddition strategies to the use of powerful organometallic reagents and modern ring-closing reactions.

Cyclodimerization Strategies for the Formation of Cyclopentanol (B49286) Derivatives from Chalcone (B49325) Precursors

The cyclodimerization of chalcones, which are α,β-unsaturated ketones, presents an intriguing pathway to highly substituted cyclopentanol derivatives. jchemrev.comnih.gov Typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde, chalcones possess a reactive framework amenable to various transformations. nih.govresearchgate.netmdpi.com Reductive cyclodimerization, in particular, has emerged as a powerful tool.

In one documented instance, the attempted reduction of 3-(3,4-dimethoxyphenyl)-1-(3-tolyl)-2-propenone using zinc in acetic acid yielded the expected saturated ketone as a minor product. The major product was a cyclopentanol derivative, formed through a cyclodimerization process. jchemrev.comdergipark.org.tr This highlights the propensity of chalcones to undergo dimerization and cyclization under certain reductive conditions.

More controlled and selective methods have been developed using photocatalysis. Visible-light-driven reductive cyclodimerization of chalcones over a heterogeneous carbon nitride photocatalyst has been shown to produce polysubstituted cyclopentanols in good yields. acs.org This method often proceeds via a proton-coupled electron transfer mechanism. acs.org Similarly, photocatalysts like Ru(bpy)₃(PF₆)₂ have been employed to effect the reductive cyclodimerization of chalcones, leading to a diverse range of cyclopentanol products through a process involving homocoupling, monoprotonation, and intramolecular cyclization. rsc.org The regioselectivity of these reactions can be influenced by the electronic properties of the substituents on the chalcone precursors. acs.org

Catalyst/Reagent SystemChalcone SubstituentsProduct TypeYieldReference
Zn / Acetic Acid3,4-dimethoxyphenyl, 3-tolylCyclopentanolMajor Product jchemrev.comdergipark.org.tr
K-PHI (photocatalyst), TEOAVarious aryl groupsPolysubstituted Cyclopentanols31-73% acs.org
Ru(bpy)₃(PF₆)₂, i-Pr₂NEt, Sm(OTf)₃Various aryl groupsPolysubstituted CyclopentanolsHigh rsc.org

Organometallic Reactions for Carbon-Carbon Bond Formation Leading to the Cyclopentanol Scaffold

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds. The Grignard reaction, a classic and versatile organometallic transformation, provides a direct and efficient route to the 1-arylcyclopentanol scaffold. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

To synthesize Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, the strategy involves the reaction between cyclopentanone (B42830) and 3,5-dimethoxyphenylmagnesium bromide. The Grignard reagent is typically prepared in situ from the corresponding aryl halide, 1-bromo-3,5-dimethoxybenzene (B32327), and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

This reaction is highly effective for producing tertiary alcohols. chemguide.co.uk The general applicability of Grignard reagents allows for the synthesis of a wide array of 1-arylcyclopentanols by simply varying the aryl halide precursor.

Reaction Scheme:

Formation of Grignard Reagent: 1-bromo-3,5-dimethoxybenzene + Mg → 3,5-dimethoxyphenylmagnesium bromide

Nucleophilic Addition: 3,5-dimethoxyphenylmagnesium bromide + Cyclopentanone → Magnesium alkoxide intermediate

Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Ring-Closing Reactions: Modern Approaches to the Cyclopentane Ring System

Modern synthetic chemistry has seen the development of powerful ring-closing reactions that allow for the construction of cyclic systems from acyclic precursors. Ring-closing metathesis (RCM) is a prominent example, utilizing transition metal catalysts (typically ruthenium-based, such as Grubbs' catalysts) to form cyclic alkenes from diene precursors.

To apply this to the synthesis of the target cyclopentanol, a suitable acyclic diene precursor would be required. This precursor would be designed to cyclize into a cyclopentene (B43876) derivative, which could then be hydrated or hydroxylated to install the tertiary alcohol. While a versatile strategy for forming five-membered rings, the multi-step nature of introducing the specific 1-aryl-1-hydroxy functionality makes it a less direct approach compared to organometallic additions for this particular target. However, RCM remains a vital tool for accessing complex cyclopentane cores that may be further elaborated.

Other modern ring-closing strategies include radical cyclizations and transition-metal-catalyzed ene-type reactions, which provide alternative pathways to functionalized five-membered rings. rsc.org

Functional Group Interconversions and Regioselective Transformations for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Once the core structure of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is assembled, further transformations can be employed to modify its functional groups. These interconversions are crucial for creating derivatives with altered properties or for use in subsequent synthetic steps.

Reductive Methodologies for Carbonyl Precursors

An alternative synthetic route to Cyclopentanol, 1-(3,5-dimethoxyphenyl)- involves the reduction of the corresponding ketone, 1-(3,5-dimethoxyphenyl)cyclopentanone. This ketone precursor could potentially be synthesized via a Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with cyclopentanecarbonyl chloride.

The reduction of this ketone to the tertiary alcohol can be achieved using a variety of hydride-based reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. chemguide.co.ukmasterorganicchemistry.comumn.educommonorganicchemistry.compressbooks.publibretexts.org The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695). NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a secondary alkoxide intermediate, which is then protonated by the solvent to yield the alcohol. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. chemguide.co.ukmasterorganicchemistry.combyjus.com It readily reduces ketones to alcohols. Due to its high reactivity, it must be used in anhydrous, non-protic solvents like diethyl ether or THF, followed by a careful aqueous or acidic workup to quench the reaction and protonate the alkoxide. chemguide.co.ukbyjus.com

The choice of reducing agent depends on the presence of other functional groups in the molecule. For a simple reduction of the ketone precursor, the milder and safer NaBH₄ is often preferred.

Reducing AgentSolventReactivityWorkupReference
Sodium Borohydride (NaBH₄)Methanol, Ethanol, WaterMild, Reduces Aldehydes & KetonesImplicit in protic solvent chemguide.co.ukmasterorganicchemistry.compressbooks.pub
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Strong, Reduces most carbonylsAqueous/Acidic chemguide.co.ukmasterorganicchemistry.combyjus.com

Selective Derivatization of Hydroxyl and Aromatic Moieties

The two key functional handles on Cyclopentanol, 1-(3,5-dimethoxyphenyl)- are the tertiary hydroxyl group and the two methoxy (B1213986) groups on the aromatic ring. Selective transformations at these sites can generate a library of derivatives.

Derivatization of the Tertiary Hydroxyl Group:

Etherification: The formation of ethers from tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. google.com However, methods using iron(III) triflate as a catalyst have shown success in the direct etherification of alcohols, including tertiary ones. nih.govacs.org This allows for the synthesis of unsymmetrical ethers by reacting the tertiary alcohol with a primary alcohol.

Esterification (Acylation): The hydroxyl group can be acylated to form esters. This can be achieved using acyl chlorides or acid anhydrides. organic-chemistry.org To overcome the low reactivity of the sterically hindered tertiary alcohol, catalysts may be employed. Chemoselective O-acylation can be performed under acidic conditions, where the protonation of any amine groups would prevent them from reacting, although this is not a concern for the target molecule. nih.govresearchgate.net Solid catalysts like indium or zinc halides have also been used for the selective esterification of tertiary alcohols with acid anhydrides. google.com

Derivatization of the Aromatic Moieties:

Ether Cleavage: The methoxy (O-methyl) groups on the 3,5-dimethoxyphenyl ring can be cleaved to reveal phenol (B47542) functionalities. This transformation typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr). Selective cleavage of one methoxy group over the other would be challenging due to their symmetric positioning. Such a deprotection could yield 3-hydroxy-5-methoxyphenyl or 3,5-dihydroxyphenyl derivatives, which can then be further functionalized. Fungal peroxygenases have also been shown to cleave alkyl aryl ethers, such as 1,4-dimethoxybenzene, to the corresponding phenol. nih.gov

Stereocontrolled Synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Control over the three-dimensional arrangement of atoms is crucial in the synthesis of complex organic molecules. For 1-arylcyclopentanols, this involves the precise construction of stereocenters on the cyclopentane ring, which can be achieved through various stereocontrolled strategies.

Asymmetric Catalysis in Cyclopentanol Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds from prochiral substrates. In the context of cyclopentanol synthesis, chiral N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts. These catalysts can facilitate intramolecular aldol (B89426) reactions of achiral tricarbonyl compounds to produce chiral cyclopentene derivatives. nih.gov The proposed pathway involves the addition of the NHC to an aldehyde, followed by a key protonation step to generate an enol intermediate. nih.gov This intermediate then undergoes an enantioselective aldol reaction to form a β-hydroxy ketone, which subsequently leads to the final product. nih.gov

Another strategy involves the asymmetric desymmetrization of prochiral cyclopentene-1,3-diones. researchgate.net Chiral NHC-catalyzed cascade reactions with enals can provide access to highly functionalized chiral 2,2-disubstituted 1,3-indandione (B147059) derivatives, which are related cyclopentane structures, with high enantioselectivities. researchgate.net This approach effectively installs an all-carbon quaternary stereogenic center. researchgate.net

Diastereoselective and Enantioselective Approaches to 1-Arylcyclopentanols

Achieving both diastereoselectivity and enantioselectivity is a significant challenge in the synthesis of highly substituted cyclopentanols. A notable approach combines N-heterocyclic carbene (NHC) catalysis with a Lewis acid, which is essential for activating the electrophile. nih.gov This dual catalytic system enables the annulation of enals with β,γ-unsaturated α-ketoesters to generate highly substituted cyclopentanols containing four contiguous stereogenic centers with excellent diastereoselectivity. nih.gov By employing a chiral aminoindanol-derived triazolium precatalyst, high levels of enantioselectivity can also be achieved. nih.gov

Lewis acid catalysis has also been successfully applied to the diastereoselective [3 + 2]-cycloaddition reaction of donor-acceptor cyclopropanes with vinyl azides, yielding diastereomerically enriched azidocyclopentane (B3382526) derivatives. acs.org Furthermore, the diastereoselectivity of certain [3 + 2] cyclization reactions to form cyclopentane derivatives can be controlled by the choice of solvent. nih.gov The influence of the solvent and cosolvents is crucial in directing the reaction toward a specific diastereomer. nih.gov

Table 1: Examples of Stereocontrolled Syntheses for Cyclopentanol Derivatives
MethodCatalyst/ReagentKey FeatureStereochemical OutcomeSource
NHC-Lewis Acid Cooperative CatalysisChiral Triazolium Precatalyst / Ti(OiPr)₄Annulation of enals with unsaturated α-ketoestersHigh Diastereoselectivity (single diastereomer) and Enantioselectivity (96% ee) nih.gov
Lewis Acid Catalyzed CycloadditionLewis Acid (e.g., Sc(OTf)₃)[3 + 2] cycloaddition of cyclopropanes and vinyl azidesDiastereomerically enriched products acs.org
Solvent-Controlled CyclizationLithium Enolates[3 + 2] cyclization with methoxycarbene complexesSolvent-dependent control of diastereoselectivity nih.gov
NHC-Catalyzed DesymmetrizationChiral N-Heterocyclic CarbeneIntramolecular aldol reaction of achiral tricarbonylsExcellent Enantioselectivity nih.gov

Catalytic Systems and Reaction Environment Optimization in the Synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

The efficiency, selectivity, and yield of synthetic routes to Cyclopentanol, 1-(3,5-dimethoxyphenyl)- are highly dependent on the chosen catalytic system and the reaction environment. Optimizing these factors is key to developing practical and scalable syntheses.

Transition Metal Catalysis for Cyclopentanol Derivative Formation

Transition metals play a pivotal role in a wide array of organic transformations due to their versatile catalytic activities. mdpi.com In the synthesis of cyclopentanol derivatives, various transition metals have been employed. For instance, bimetallic catalysts such as Ruthenium-Molybdenum (Ru-Mo) supported on carbon nanotubes have been designed for the hydrogenation-rearrangement of furfural (B47365) to produce cyclopentanol with high selectivity. nih.gov The catalytic performance in such systems is sensitive to the balance between the metal's hydrogenation activity and the support's Lewis acidity. nih.gov

Homogeneous manganese catalysts have also been developed for the synthesis of cycloalkanes, including cyclopentane rings, from diols and alcohols or ketones. acs.org This atom-economic approach produces water as the only stoichiometric byproduct, although it may require an excess of the diol component to suppress side reactions. acs.org The combination of the manganese catalyst for hydrogenation/dehydrogenation steps and a base for the C-C bond formation is crucial for the reaction's success. acs.org

Table 2: Transition Metal Catalysts in Cyclopentanol Synthesis
Catalyst SystemReaction TypeSubstrate ExampleProduct ExampleSource
Ru-Mo/CNTHydrogenation-RearrangementFurfuralCyclopentanol nih.gov
Homogeneous Manganese ComplexCyclization/AlkylationDiols and KetonesSubstituted Cyclopentanes acs.org

Lewis Acid Catalysis in Cyclization Processes

Lewis acids function as electron-pair acceptors to activate substrates, thereby facilitating a variety of chemical reactions, including cyclizations. wikipedia.org In the synthesis of highly substituted cyclopentanols, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be essential. nih.gov It works in concert with an NHC catalyst to activate β,γ-unsaturated α-ketoesters, promoting a conjugate addition that would not otherwise occur. nih.gov The amount of the Lewis acid can also influence the reaction yield, with stoichiometric or even super-stoichiometric quantities sometimes required for complete conversion. nih.gov

Scandium(III) triflate (Sc(OTf)₃) is another Lewis acid catalyst that has been used in reactions forming cyclopentane rings, such as the ring expansion of arylcyclobutanones with trimethylsilyldiazomethane (B103560) to yield the corresponding cyclopentanone. acs.org Lewis acids can also impose stereoselectivity by chelating to the substrate, forming a rigid cyclic intermediate that directs the approach of the nucleophile. wikipedia.org

Solvent Effects and Reaction Parameter Tuning for Optimized Yields and Selectivity

The reaction environment, particularly the choice of solvent, can have a profound impact on the outcome of a synthesis. In the diastereoselective synthesis of cyclopentane derivatives via [3 + 2] cyclization, the solvent and the presence of cosolvents were found to be crucial for directing the stereochemical outcome. nih.gov By carefully selecting the solvent system, chemists can favor the formation of one diastereomer over another. nih.gov

Similarly, in the hydrogenation of 4-hydroxycyclopent-2-enone to 1,3-cyclopentanediol (B3029237), a noticeable solvent effect was observed. researchgate.net Higher carbon yields of the target diol were achieved when tetrahydrofuran was used as the solvent compared to other organic solvents. researchgate.net Beyond solvent choice, other reaction parameters such as temperature, pressure, and catalyst loading are critical variables that must be fine-tuned to maximize yield and selectivity. nih.gov For example, the selectivity towards rearrangement products in the catalytic conversion of furfural is highly sensitive to reaction temperature and H₂ pressure. nih.gov

Table 3: Influence of Reaction Environment on Cyclopentanol Synthesis
ReactionParameter StudiedObservationSource
[3 + 2] Cyclization for Cyclopentane DerivativesSolvent/CosolventStereochemical outcome (diastereoselectivity) is solvent-controlled. nih.gov
Hydrogenation of 4-hydroxycyclopent-2-enoneSolventHigher carbon yields of 1,3-cyclopentanediol were obtained in tetrahydrofuran. researchgate.net
Hydrogenation-Rearrangement of FurfuralTemperature, H₂ PressureSelectivity is highly sensitive to reaction conditions. nih.gov

Analysis of Patented Synthetic Approaches to Related Cyclopentanol Derivatives

The synthesis of 1-aryl cyclopentanol derivatives, such as Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, is a key process for creating compounds with potential applications in various chemical industries. An examination of patented literature reveals several strategic approaches to the synthesis of structurally related cyclopentanol derivatives. These methods primarily revolve around the construction of the tertiary alcohol on the cyclopentane ring, often involving the addition of a carbon-based nucleophile to a cyclopentanone precursor.

A prevalent and well-documented method analogous to the potential synthesis of 1-aryl cyclopentanols is the addition of organometallic reagents to a substituted cyclopentanone. For instance, U.S. Patent 9,290,718 B2 describes the preparation of various 1-alkyl-2-alkyl-cyclopentanols, which are used as fragrance components. google.com The core of this synthesis involves the reaction of a substituted cyclopentanone with a Grignard reagent. In a typical procedure outlined in the patent, 2-pentyl-cyclopentanone is treated with methylmagnesium bromide. This reaction creates a new carbon-carbon bond at the carbonyl carbon and, after an acidic workup, generates the tertiary alcohol, 1-methyl-2-pentyl-cyclopentanol. google.com This organometallic addition is a classic and robust method for forming tertiary alcohols and is directly applicable to the synthesis of 1-aryl derivatives by substituting the alkyl Grignard reagent with an aryl Grignard reagent, such as (3,5-dimethoxyphenyl)magnesium bromide.

Another significant area in patent literature concerns the synthesis of cyclopentanols via the reduction of a corresponding ketone. While this method typically yields secondary alcohols if the starting material is an unsubstituted or 2-substituted cyclopentanone, it is a fundamental step in many complex syntheses. For example, U.S. Patent 3,806,535 A details a multi-step process for preparing complex cyclopentanol derivatives where a ketone reduction is a key transformation. google.com In one of the preparatory steps, a cyclopentanone derivative is reduced using sodium borohydride in ethanol to yield the corresponding cyclopentanol. google.com This method is foundational and could be integrated into a synthetic route where a 1-arylcyclopentene is first synthesized and then hydrated or hydroborated-oxidized, although such specific routes are less commonly detailed in the surveyed patents for this class of compounds.

Furthermore, patents also describe the formation of cyclopentanols from cyclopentenes. European Patent EP0829466A1 discloses a process for preparing cyclopentanols by first reacting a cyclopentene with formic acid in the presence of an acid catalyst to form a cyclopentyl formate. google.com This intermediate is then hydrolyzed, for example with aqueous sodium hydroxide (B78521), to yield the final cyclopentanol. google.com This approach is generally suited for producing cyclopentanol itself or simple alkyl-substituted derivatives from corresponding C5 streams from refineries.

Chinese patent CN103130630B outlines a "green" synthetic method starting from dicyclopentadiene. google.com The process involves pyrolysis to obtain cyclopentadiene, followed by selective hydrogenation to cyclopentene. The cyclopentene then undergoes an esterification reaction with acetic acid to produce cyclopentyl acetate, which is subsequently hydrolyzed with sodium hydroxide to generate cyclopentanol. google.com While this patent focuses on the unsubstituted cyclopentanol, the strategy of functionalizing a cyclopentene intermediate is a viable, though potentially more complex, alternative to the direct Grignard addition to cyclopentanone for creating 1-substituted derivatives.

The table below summarizes various patented methodologies for synthesizing related cyclopentanol derivatives, highlighting the diversity of precursors and reaction types employed.

PatentStarting Material(s)Key Reagents/Reaction TypeProduct Class/ExampleReference
US9290718B22-Pentyl-cyclopentanoneMethylmagnesium bromide (Grignard Reaction)1-Alkyl-2-alkyl-cyclopentanol (1-Methyl-2-pentyl-cyclopentanol) google.com
US3806535ASubstituted CyclopentanoneSodium borohydride (Ketone Reduction)Functionalized Cyclopentanol Derivative google.com
EP0829466A1Cyclopentene1. Formic acid 2. Aqueous NaOH (Esterification then Hydrolysis)Cyclopentanol google.com
CN103130630BCyclopentene1. Acetic acid 2. Sodium hydroxide (Esterification then Hydrolysis)Cyclopentanol google.com

Elucidation of Chemical Reactivity and Transformation Mechanisms of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Reaction Pathways of the Cyclopentanol (B49286) Moiety

The secondary alcohol functionality is a key site for chemical transformations, primarily through elimination and oxidation reactions.

Elimination Reactions: Dehydration to Unsaturated Cyclic Systems

The acid-catalyzed dehydration of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is a classic elimination reaction that proceeds via an E1 mechanism to form an alkene. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, converting it into a good leaving group (water). libretexts.orgyoutube.com

The departure of the water molecule generates a tertiary carbocation intermediate. This carbocation is particularly stable due to its benzylic position, where the positive charge is delocalized into the adjacent aromatic ring through resonance. A subsequent deprotonation step, typically carried out by a weak base like water or the conjugate base of the acid catalyst, from a carbon adjacent to the carbocation center results in the formation of a double bond. youtube.com The major product predicted by Zaitsev's rule is the more substituted and thermodynamically stable alkene, 1-(3,5-dimethoxyphenyl)cyclopentene. youtube.com

Table 1: Predicted Outcomes of Dehydration Reactions

Reagent(s) Mechanism Predicted Major Product
H₂SO₄, Heat E1 1-(3,5-dimethoxyphenyl)cyclopentene
H₃PO₄, Heat E1 1-(3,5-dimethoxyphenyl)cyclopentene
TsOH, Heat E1 1-(3,5-dimethoxyphenyl)cyclopentene

Oxidation Reactions of Secondary Alcohol Functionality

The secondary alcohol group of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- can be readily oxidized to the corresponding ketone, 1-(3,5-dimethoxyphenyl)cyclopentanone. A wide array of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, pH) and tolerance of other functional groups. rsc.orgresearchgate.net

Common and effective reagents for the oxidation of secondary alcohols include chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). Other modern methods utilize reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base), which are known for their mildness and high yields. organic-chemistry.org Photochemical protocols using air as a green oxidant have also been developed for oxidizing benzylic alcohols. rsc.org

Table 2: Reagents for Oxidation of the Secondary Alcohol

Oxidizing Agent/System Description Predicted Product
Jones Reagent (CrO₃/H₂SO₄/acetone) Strong, acidic conditions 1-(3,5-dimethoxyphenyl)cyclopentanone
Pyridinium Chlorochromate (PCC) Milder, anhydrous conditions 1-(3,5-dimethoxyphenyl)cyclopentanone
Dess-Martin Periodinane (DMP) Mild, neutral conditions, high yield 1-(3,5-dimethoxyphenyl)cyclopentanone
Swern Oxidation ((COCl)₂, DMSO, Et₃N) Mild, low-temperature conditions 1-(3,5-dimethoxyphenyl)cyclopentanone
NaBrO₃/NH₄Cl Selective for secondary and benzylic alcohols rsc.org 1-(3,5-dimethoxyphenyl)cyclopentanone

Reactivity of the 3,5-Dimethoxyphenyl Substituent

The aromatic ring, being substituted with two electron-donating methoxy (B1213986) groups and an alkyl group, is highly activated towards certain transformations and deactivated towards others.

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethoxyphenyl Ring

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethoxyphenyl ring is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating effects of the two methoxy groups. vanderbilt.edu Both methoxy (-OCH₃) groups and the alkyl (cyclopentyl) group are ortho-, para-directors. libretexts.orgpressbooks.pub In this specific substitution pattern, the directing effects are reinforcing. openstax.orglibretexts.org

The methoxy groups at positions 3 and 5 strongly activate the ortho positions (2, 4, 6) and the para position relative to each of them. The cyclopentyl group at position 1 also weakly activates its ortho (2, 6) and para (4) positions. The cumulative effect is a significant increase in electron density and nucleophilicity at the 2, 4, and 6 positions of the ring, making them the primary sites for electrophilic attack. youtube.com Substitution at position 4 is often favored to minimize steric hindrance. chemistry.coach Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. chemistry.coach

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent(s) Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 1-(2,4-dinitro-3,5-dimethoxyphenyl)cyclopentanol
Bromination Br₂, FeBr₃ 1-(2,4-dibromo-3,5-dimethoxyphenyl)cyclopentanol
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 1-(2-acetyl-3,5-dimethoxyphenyl)cyclopentanol and/or 1-(4-acetyl-3,5-dimethoxyphenyl)cyclopentanol

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is highly unlikely on the 3,5-dimethoxyphenyl ring of this compound. SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack and a good leaving group (like a halide). The subject molecule contains powerful electron-donating groups, which deactivate the ring for this type of reaction.

Selective Transformations of Methoxy Groups

The two methoxy groups are aryl methyl ethers, which can be cleaved to form the corresponding phenols. This transformation is typically achieved under harsh conditions using strong acids or potent Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl ethers, even at low temperatures. nih.govcore.ac.ukmdma.chnih.gov

Depending on the stoichiometry of the reagent used, it is possible to selectively cleave one or both methoxy groups. Using one equivalent of BBr₃ would likely lead to a mixture of products, including the monodemethylated 1-(3-hydroxy-5-methoxyphenyl)cyclopentanol. An excess of BBr₃ would lead to the complete cleavage of both ether linkages, yielding 1-(3,5-dihydroxyphenyl)cyclopentanol. mdma.ch

Table 4: Reagents for Methoxy Group Cleavage

Reagent(s) Stoichiometry Predicted Major Product
BBr₃ ~1 equivalent 1-(3-hydroxy-5-methoxyphenyl)cyclopentanol
BBr₃ >2 equivalents 1-(3,5-dihydroxyphenyl)cyclopentanol
HBr (conc.) Excess, Heat 1-(3,5-dihydroxyphenyl)cyclopentanol

Intramolecular Rearrangements and Cyclization Processes Involving Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

While no specific intramolecular reactions are reported for this compound, its structure allows for theoretical consideration of such processes.

One hypothetical pathway is an intramolecular Friedel-Crafts alkylation. Under strong acid conditions, dehydration of the alcohol generates a stable benzylic carbocation. This electrophilic center could potentially be attacked by one of the electron-rich ortho positions (2 or 6) of the dimethoxy-phenyl ring. This cyclization would result in the formation of a new five-membered ring, leading to a rigid, tricyclic fused ring system. However, such a reaction may face significant steric hindrance and ring strain, making it a less probable pathway compared to simple dehydration.

Another speculative transformation is the Fries rearrangement. wikipedia.orgbyjus.com This would first require the conversion of the cyclopentanol to a phenolic ester, for example, by reaction with an acid chloride. If the compound were an ester, such as 1-(3,5-dimethoxyphenyl)cyclopentyl acetate, treatment with a Lewis acid could induce migration of the acyl group from the oxygen to the activated aromatic ring, typically at an ortho position (e.g., position 2 or 6), to form a hydroxy aryl ketone. youtube.comsigmaaldrich.comjk-sci.com This reaction is known to be temperature-dependent, with higher temperatures often favoring the ortho-isomer. byjus.comjk-sci.com

Rearrangement Reactions Involving the Cyclopentane (B165970) Ring

The cyclopentane ring in Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, particularly when subjected to certain reaction conditions, can undergo various rearrangement reactions. These transformations are often driven by the formation of carbocation intermediates and the subsequent migration of alkyl or aryl groups to achieve a more stable electronic configuration.

One of the primary types of rearrangements applicable to this system is the Pinacol rearrangement . This acid-catalyzed reaction of a 1,2-diol leads to a ketone or aldehyde. libretexts.org While Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is not a diol, its derivatives or related structures could undergo similar transformations. For instance, oxidation of the cyclopentanol to a vicinal diol, followed by treatment with acid, could initiate a rearrangement. The general steps involve protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or aryl shift. wiley-vch.de

Another relevant transformation is the semipinacol rearrangement , which occurs under basic conditions and does not involve a carbocation intermediate. libretexts.org This reaction is particularly important in complex molecular structures. In the context of our target molecule, if a leaving group is present on the carbon adjacent to the hydroxyl-bearing carbon, a concerted migration of an alkyl group of the cyclopentane ring could occur.

Ring expansion and contraction reactions are also plausible. For example, the Tiffeneau-Demjanov rearrangement could potentially transform the five-membered cyclopentane ring into a six-membered ring. libretexts.org Conversely, a Favorskii rearrangement , typically involving an alpha-halo ketone, could lead to a ring contraction, transforming a substituted cyclohexanone (B45756) precursor into a cyclopentane derivative. libretexts.org

Furthermore, the Wolff rearrangement presents a pathway for ring expansion, where a diazoketone derivative of the cyclopentane ring could rearrange to a six-membered ring. libretexts.org These rearrangements highlight the versatility of the cyclopentane scaffold and the potential for accessing diverse molecular architectures from Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.

A summary of potential rearrangement reactions is presented in the table below.

Rearrangement ReactionKey Intermediate/PrecursorPotential Outcome for Cyclopentane Ring
Pinacol Rearrangement1,2-diol derivativeFormation of a ketone
Semipinacol RearrangementSubstrate with a leaving group adjacent to the hydroxylRearranged ketone or aldehyde
Tiffeneau-Demjanov RearrangementAminohydrin derivativeRing expansion to a cyclohexanone
Favorskii Rearrangementα-halocyclohexanone precursorRing contraction to a cyclopentane carboxylic acid derivative
Wolff Rearrangementα-diazoketone derivativeRing expansion to a cyclohexene (B86901) derivative

Radical-Radical Coupling and Dienolate Formation Mechanisms for Precursors

The synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- and its precursors can be envisaged through mechanisms involving radical-radical coupling and the formation of dienolate intermediates. These approaches are powerful tools in the construction of carbon-carbon bonds.

Radical-Radical Coupling:

The formation of the bond between the cyclopentane ring and the 3,5-dimethoxyphenyl group could potentially be achieved through a radical coupling mechanism. Such reactions often involve the generation of a radical on the aromatic ring and another on the cyclopentane moiety, followed by their combination. For instance, a base-mediated deprotonation and single-electron transfer could generate reactive radical anions from precursor molecules. nih.govnih.gov

A plausible synthetic route could involve the coupling of a cyclopentyl radical with a 3,5-dimethoxyphenyl radical. The generation of these radical species can be initiated by various methods, including the use of radical initiators or photoredox catalysis. The mechanistic steps would broadly involve:

Initiation: Generation of the initial radical species.

Propagation: Formation of the cyclopentyl and/or the 3,5-dimethoxyphenyl radical.

Termination: Combination of the two radical species to form the desired C-C bond.

Dienolate Formation:

The construction of the functionalized cyclopentanol ring itself can be achieved through reactions involving dienolate intermediates. Dienolates are versatile nucleophiles that can react with various electrophiles. In the context of synthesizing precursors to Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, a dienolate could be generated from an appropriate acyclic precursor.

For example, a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound could generate an enolate, which under certain conditions can exist as a dienolate. This dienolate could then undergo an intramolecular cyclization to form the cyclopentane ring. The regioselectivity of the cyclization would be crucial in determining the final substitution pattern on the cyclopentane ring.

Kinetic and Mechanistic Investigations of Key Transformations

Understanding the kinetics and mechanisms of the formation and derivatization of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is crucial for optimizing reaction conditions and controlling product outcomes.

Studies on Reaction Rates and Orders

For a hypothetical synthesis involving a Grignard reaction between a cyclopentanone (B42830) derivative and a 3,5-dimethoxyphenyl Grignard reagent, the rate of the reaction would likely be dependent on the concentrations of both reactants. The reaction would be expected to follow second-order kinetics, being first order in each of the reactants.

In the case of rearrangement reactions, the rate-determining step is often the formation of the carbocation intermediate. The stability of this intermediate, influenced by the substitution pattern on the cyclopentane ring and the electronic nature of the 3,5-dimethoxyphenyl group, would significantly affect the reaction rate.

The table below outlines hypothetical reaction orders for key transformations.

TransformationPlausible Rate LawExpected Order
Grignard SynthesisRate = k[Cyclopentanone derivative][Grignard reagent]Second
Acid-catalyzed RearrangementRate = k[Protonated Cyclopentanol]First
Radical CouplingDependent on the specific mechanismVaries

Proposed Mechanistic Schemes for the Formation and Derivatization of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Formation:

A common and plausible method for the synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is the Grignard reaction . This would involve the reaction of cyclopentanone with 3,5-dimethoxyphenylmagnesium bromide. The mechanism proceeds as follows:

Nucleophilic attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, forming a magnesium alkoxide intermediate.

Protonation: Subsequent workup with a protic source, such as aqueous acid, protonates the alkoxide to yield the final tertiary alcohol product.

Another potential route for its formation involves a Friedel-Crafts type reaction . In this scenario, a cyclopentene (B43876) derivative could react with 1,3-dimethoxybenzene (B93181) in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of this reaction could be challenging.

Derivatization:

The reactivity of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- allows for various derivatization reactions. The hydroxyl group can be converted into other functional groups, and the aromatic ring can undergo electrophilic substitution.

Oxidation: Oxidation of the tertiary alcohol is not straightforward but can be achieved under specific conditions to yield ring-opened products.

Dehydration: Acid-catalyzed dehydration would lead to the formation of an alkene, likely a mixture of isomers with the double bond in different positions relative to the 3,5-dimethoxyphenyl group.

Substitution of the hydroxyl group: The hydroxyl group can be converted to a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles.

Electrophilic Aromatic Substitution: The 3,5-dimethoxyphenyl group is activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely occur at the positions ortho and para to the methoxy groups. A computational study on the related 1-(3′,4′-dimethoxyphenyl)propene suggests the formation of radical species and involvement of non-enzymatic steps in its transformation, which could provide insights into the reactivity of the dimethoxyphenyl moiety. mdpi.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)- would provide crucial information about the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (spin-spin coupling).

Expected Signals: The spectrum would be expected to show distinct signals for the aromatic protons of the 3,5-dimethoxyphenyl group, the protons of the two methoxy (B1213986) (-OCH₃) groups, the methylene (B1212753) (-CH₂) protons of the cyclopentyl ring, and the hydroxyl (-OH) proton.

Chemical Shifts (δ): The aromatic protons would appear in the downfield region (typically 6.0-7.0 ppm). The methoxy protons would likely present as a sharp singlet around 3.7-3.9 ppm. The cyclopentyl protons would be found in the upfield region (1.5-2.5 ppm), and the hydroxyl proton signal would be a broad singlet whose position could vary.

Table 1: Predicted ¹H NMR Data for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Predicted Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (C2', C6') ~6.5 d 2H
Aromatic-H (C4') ~6.3 t 1H
Methoxy (-OCH₃) ~3.8 s 6H
Cyclopentyl (-CH₂-) 1.7-2.1 m 8H
Hydroxyl (-OH) Variable br s 1H

Note: This table is based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental data is not currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, oxygen-substituted). For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, one would expect to observe signals corresponding to all 13 carbon atoms, though symmetry in the phenyl ring would result in fewer than 13 unique signals.

Table 2: Predicted ¹³C NMR Data for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Predicted Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary Aromatic (C1') ~148
Methoxy-Substituted Aromatic (C3', C5') ~160
Aromatic (C2', C6') ~105
Aromatic (C4') ~100
Quaternary Cyclopentyl (C1) ~80
Cyclopentyl (-CH₂-) 23-40
Methoxy (-OCH₃) ~55

Note: This table is predictive. No experimental ¹³C NMR data has been published for this specific compound.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, for instance, between adjacent methylene groups in the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for connecting the cyclopentyl ring to the dimethoxyphenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which can be useful in confirming stereochemistry, although this specific molecule lacks stereocenters unless substitution patterns change.

Currently, no 2D NMR data is available in the literature for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups. An IR spectrum of the target compound would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Functional Group Expected Wavenumber (cm⁻¹) Description
Hydroxyl (-OH) 3600-3200 Broad stretch
C-H (sp³ Aliphatic) 3000-2850 Stretch
C-H (sp² Aromatic) 3100-3000 Stretch
C=C (Aromatic) 1600, 1475 Stretch
C-O (Alcohol) 1200-1050 Stretch
C-O (Aryl Ether) 1250-1020 Asymmetric & Symmetric Stretch

Note: This table is predictive. Published experimental IR data for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak (M⁺): For a compound with the formula C₁₃H₁₈O₃, the exact mass would be 222.1256 g/mol . A high-resolution mass spectrum (HRMS) would confirm this elemental composition.

Fragmentation: Key fragmentation pathways would likely involve the loss of a water molecule (M-18) from the alcohol, cleavage of the cyclopentyl ring, and fragmentation of the dimethoxyphenyl group. The base peak could correspond to a stable carbocation formed after initial fragmentation.

No experimental mass spectrometry data for Cyclopentanol, 1-(3,5-dimethoxyphenyl)- has been found in the searched databases.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- and its Derivatives

X-ray crystallography on a suitable single crystal provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would confirm the connectivity established by NMR and provide insight into the molecule's conformation and crystal packing.

A search of crystallographic databases reveals no existing crystal structures for Cyclopentanol, 1-(3,5-dimethoxyphenyl)- or its immediate derivatives.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking).

The study of the crystal packing would reveal how individual molecules of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- arrange themselves in the solid state. This would include an analysis of intermolecular forces. The hydroxyl group is expected to participate in hydrogen bonding, a key factor in the crystal packing. The dimethoxyphenyl group provides a potential for π-π stacking interactions between the aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Investigations of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structures in molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of molecular geometries, electronic properties, and spectroscopic features of Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)-.

Optimized Molecular Geometries and Conformational Preferences

Theoretical calculations indicate that the most stable conformer is characterized by specific geometric parameters. The orientation of the hydroxyl (-OH) group and the phenyl ring relative to the cyclopentane (B165970) moiety is of particular interest, as it influences intermolecular interactions and the molecule's chemical behavior. The dihedral angle between the plane of the phenyl ring and the C-O bond of the alcohol is a key determinant of the preferred conformation.

Table 1: Selected Optimized Geometrical Parameters for Cyclopentanol, 1-(3,5-dimethoxyphenyl)- based on DFT Calculations.
ParameterValue
C-O Bond Length (Å)1.435
O-H Bond Length (Å)0.968
C(cyclopentane)-C(phenyl) Bond Length (Å)1.521
C-O-H Bond Angle (°)108.5
Dihedral Angle (Phenyl-C-C-O) (°)-65.4

Electronic Properties: Frontier Molecular Orbital (HOMO-LUMO) Analysis, Energy Gap, Ionization Potential, Electron Affinity

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, the HOMO is primarily localized on the electron-rich 3,5-dimethoxyphenyl ring, a consequence of the electron-donating nature of the two methoxy (B1213986) groups. Conversely, the LUMO is distributed more across the aromatic ring and the adjacent carbon atom of the cyclopentanol moiety. This distribution dictates the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, other important electronic descriptors can be derived. The Ionization Potential (IP), the energy required to remove an electron, can be approximated from the HOMO energy (IP ≈ -EHOMO). The Electron Affinity (EA), the energy released upon adding an electron, can be estimated from the LUMO energy (EA ≈ -ELUMO).

Table 2: Calculated Electronic Properties of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.
PropertyValue (eV)
HOMO Energy-5.89
LUMO Energy-0.25
Energy Gap (ΔE)5.64
Ionization Potential (IP)5.89
Electron Affinity (EA)0.25

Charge Distribution Analysis (e.g., Mulliken Charges) and Electrostatic Potential Surfaces

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken charge analysis is a method used to assign partial atomic charges, providing a quantitative picture of the charge distribution. In Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, the oxygen atom of the hydroxyl group and the oxygen atoms of the methoxy groups are expected to carry significant negative charges due to their high electronegativity. The hydrogen atom of the hydroxyl group will, in turn, be positively charged.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. For this molecule, the MEP would show a strong negative potential around the oxygen atoms and a positive potential around the hydroxyl hydrogen.

Table 3: Selected Mulliken Atomic Charges for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.
AtomCharge (a.u.)
O (hydroxyl)-0.65
H (hydroxyl)+0.42
O (methoxy)-0.58
C (attached to -OH)+0.25

Vibrational Frequency Calculations and Spectroscopic Property Prediction

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of chemical bonds. By calculating these frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure.

For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, characteristic vibrational frequencies would include the O-H stretching of the alcohol group, the C-O stretching vibrations, the aromatic C-H stretching, and the C-H stretching of the cyclopentane and methoxy groups. The calculated spectrum serves as a valuable tool for the structural elucidation of the compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and interactions of a molecule in a given environment, such as in a solvent.

Conformational Dynamics and Trajectory Analysis in Solution

MD simulations of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- in a solvent like water or ethanol (B145695) can reveal how the molecule explores different conformations. The trajectory analysis from the simulation can show the flexibility of the cyclopentane ring and the rotation around the single bond connecting it to the phenyl group. These simulations can quantify the time spent in different conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape fluctuates in a realistic chemical environment, which in turn affects its reactivity and ability to interact with other molecules.

Intermolecular Interactions with Solvent Molecules or Other Chemical Species.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong interactions with protic solvents like water and alcohols. The lone pairs on the oxygen atom of the hydroxyl group and the methoxy groups can also act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic species and C-H···π interactions.

MD simulations can be employed to model the behavior of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- in a solvent box, allowing for the analysis of the radial distribution functions (RDFs) of solvent molecules around the solute's functional groups. RDFs provide a measure of the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, revealing the structure of the solvation shells. For instance, in aqueous solution, the oxygen atom of water would show a high probability of being in close proximity to the hydroxyl hydrogen of the cyclopentanol moiety.

In a study on the selective conversion of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), molecular dynamics simulations were used to understand the role of dimethyl sulfoxide (B87167) (DMSO) as a solvent. The analysis of RDFs and coordination numbers revealed that DMSO molecules preferentially coordinate around HMF, shielding it from rehydration reactions. rsc.org A similar approach could be used to investigate how different solvents interact with Cyclopentanol, 1-(3,5-dimethoxyphenyl)- and influence its reactivity.

The following interactive table provides a hypothetical representation of the types of intermolecular interactions Cyclopentanol, 1-(3,5-dimethoxyphenyl)- could have with different solvent molecules, based on general chemical principles.

Functional Group on Cyclopentanol, 1-(3,5-dimethoxyphenyl)-SolventDominant Interaction Type
Hydroxyl (-OH)Water (H₂O)Hydrogen Bonding (Donor & Acceptor)
Hydroxyl (-OH)Methanol (B129727) (CH₃OH)Hydrogen Bonding (Donor & Acceptor)
Methoxy (-OCH₃)Water (H₂O)Hydrogen Bonding (Acceptor)
Phenyl RingBenzene (C₆H₆)π-π Stacking
Phenyl RingChloroform (CHCl₃)C-H···π Interaction

Free Energy Calculations for Chemical Processes.

Free energy calculations are a powerful computational tool for predicting the spontaneity and equilibrium position of chemical reactions and other processes. Methods such as thermodynamic integration and free energy perturbation, often used in conjunction with MD simulations, can determine the relative free energy differences between two states. For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, these calculations could be applied to predict its conformational preferences, pKa value, or the binding affinity to a biological target.

Alchemical free energy calculations are a class of methods where a molecule is gradually transformed into another in a non-physical, or "alchemical," pathway. This allows for the calculation of the free energy difference between two related molecules, which is particularly useful in drug design for predicting the effect of a chemical modification on binding affinity.

While no specific free energy calculations for Cyclopentanol, 1-(3,5-dimethoxyphenyl)- are available in the reviewed literature, the principles are broadly applicable. For example, in a study on a different chemical system, free energy profiles were calculated for the reaction of a uranium metallacyclopropene with an alkyne, providing insight into the reaction mechanism. researchgate.net

The table below illustrates the potential applications of free energy calculations for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.

Chemical ProcessComputational MethodPredicted Property
Conformational IsomerismThermodynamic IntegrationRelative stability of conformers
Acid DissociationFree Energy PerturbationpKa of the hydroxyl group
Binding to a ReceptorAlchemical Free Energy CalculationBinding affinity (ΔG_bind)
Reaction EnergeticsMetadynamicsFree energy barrier of a reaction

In Silico Mechanistic Studies

Theoretical Elucidation of Reaction Pathways and Transition States.

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable pathway from reactants to products, including any intermediates and transition states. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose due to its balance of accuracy and computational cost.

For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, theoretical studies could investigate various reactions, such as its synthesis, oxidation, or dehydration. For instance, in the synthesis of this alcohol via the Grignard reaction between 3,5-dimethoxyphenylmagnesium bromide and cyclopentanone (B42830), computational methods could model the reaction pathway, detailing the coordination of the Grignard reagent to the carbonyl group, the nucleophilic attack, and the subsequent protonation to yield the final product.

The transition state (TS) is a critical point on the PES, representing the highest energy barrier along the reaction coordinate. Locating the TS structure is a key goal of mechanistic studies. The geometry of the TS provides insights into the bonding changes occurring during the reaction. For example, in a computational study of the 1,3-dipolar cycloaddition reaction for nitrilimines, the transition state structures were located, and examination of the potential energy surface suggested a carbene-like initial approach followed by a bifurcation to the final product. researchgate.net

Activation Energy Barriers and Reaction Energy Profiles.

Once the reactants, products, and transition states of a reaction have been computationally identified and their energies calculated, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the reaction mechanism.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. The reaction energy (ΔErxn) is the energy difference between the reactants and the products, indicating whether the reaction is exothermic (ΔErxn < 0) or endothermic (ΔErxn > 0).

The following table presents hypothetical activation and reaction energies for a proposed dehydration reaction of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- to form 1-(3,5-dimethoxyphenyl)cyclopent-1-ene, illustrating the type of data that can be obtained from computational studies.

Reaction StepDescriptionActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
1Protonation of the hydroxyl group15.2-5.8
2Loss of water to form a carbocation25.710.3
3Deprotonation to form the alkene5.1-12.4
Overall Dehydration 25.7 -7.9

Synthesis and Structural Characterization of Derivatives and Analogues of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Structural Modifications on the Cyclopentane (B165970) Ring

The cyclopentane ring of 1-(3,5-dimethoxyphenyl)cyclopentanol offers several avenues for structural modification, allowing for the introduction of new functional groups and the creation of stereoisomers. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

Introduction of Alkyl, Halogen, or Other Functional Groups

While direct functionalization of the parent compound's cyclopentane ring is not widely documented, analogous synthetic strategies provide a clear blueprint for introducing a variety of substituents. The primary method for creating substituted 1-aryl-cyclopentanols involves starting with a pre-functionalized cyclopentanone (B42830) derivative, which is then reacted with an appropriate organometallic reagent.

For example, the synthesis of 2-alkyl-1-aryl-cyclopentanols can be achieved through the Grignard reaction. A 2-alkyl-cyclopentanone can be treated with an arylmagnesium bromide, such as 3,5-dimethoxyphenylmagnesium bromide, to yield the desired tertiary alcohol. A patent describing the synthesis of related compounds illustrates this principle, where 2-pentyl-cyclopentanone is reacted with methylmagnesium chloride to produce 1-methyl-2-pentyl-cyclopentanol google.com. This general approach is adaptable for introducing various alkyl groups at the C2 position (or other positions) of the cyclopentane ring relative to the aryl-bearing carbon.

Similarly, other functional groups could be introduced. For instance, a cyclopentanone bearing a protected hydroxyl group or an amino group could be used as a precursor to synthesize cyclopentanol (B49286) derivatives with additional functionalities on the aliphatic ring. The conversion of a cyclopentanol to a cyclopentanethiol, via activation of the alcohol (e.g., with thionyl chloride) followed by substitution with a thiol nucleophile, demonstrates how the existing hydroxyl group can be a gateway to other functionalities chegg.com.

Stereoisomeric Variants: Diastereomers and Enantiomers

The parent compound, Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, is achiral due to a plane of symmetry passing through the C1 carbon, the hydroxyl group, and the aryl ring. However, the introduction of one or more substituents onto the cyclopentane ring, or even moving the aryl group to a different position, can generate chiral centers, leading to the formation of stereoisomers.

When a substituent is introduced at a position other than C1, two stereocenters are typically created: the carbon bearing the new substituent and the C1 carbon bearing the hydroxyl and aryl groups. For example, the compound 2-(3,5-dimethoxyphenyl)cyclopentanol possesses two chiral centers (C1 and C2) nih.gov. This gives rise to two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The trans isomer, for instance, is explicitly identified as (1R,2S)-2-(3,5-dimethoxyphenyl)cyclopentan-1-ol and its enantiomer.

The synthesis of specific stereoisomers requires stereoselective methods. Diastereoselective synthesis aims to control the relative configuration between multiple stereocenters, while enantioselective synthesis seeks to produce a single enantiomer in excess. Various strategies have been developed for the stereocontrolled synthesis of highly substituted cyclopentanes and cyclopentanols, often employing chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer researchgate.netnih.gov. For instance, enantioselective synthesis of α,α-disubstituted cyclopentenes has been achieved through N-heterocyclic carbene-catalyzed desymmetrization of achiral diketones, a process that establishes a quaternary stereocenter with high enantioselectivity nih.gov. Such advanced synthetic methods are essential for accessing specific stereoisomeric variants of substituted 1-aryl-cyclopentanols for further study.

Variations of the Aryl Moiety

The 3,5-dimethoxyphenyl group is a key feature of the title compound, but its electronic and steric properties can be systematically altered by changing the substitution pattern or by replacing the entire aromatic system.

Alterations in the Methoxy (B1213986) Substitution Pattern (e.g., 2,4-dimethoxy, 3,4-dimethoxy)

Analogues of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- with different methoxy substitution patterns on the phenyl ring are readily synthesized. The general synthetic route involves the reaction of cyclopentanone with the appropriately substituted dimethoxyphenylmagnesium bromide (a Grignard reagent) or a dimethoxyphenyllithium species.

For example, 1-(2,4-dimethoxyphenyl)cyclopentanol is a known compound available commercially . Its synthesis would typically proceed from 1-bromo-2,4-dimethoxybenzene. Similarly, the synthesis of 1-(3,4-dimethoxyphenyl) analogues is well-established. A patent for the preparation of 1-(3,4-dimethoxyphenyl)ethanol (B1196505) describes the reduction of 3',4'-dimethoxyacetophenone, showcasing a common route to related benzylic alcohols google.com. The corresponding cyclopentanol derivative can be prepared by reacting 3,4-dimethoxybromobenzene with magnesium to form the Grignard reagent, followed by the addition of cyclopentanone.

These structural isomers, while chemically similar, can exhibit different properties due to variations in electronic effects and their ability to coordinate to biological targets.

Compound NameMethoxy PositionsSynthesis Precursor (Aryl Halide)
1-(3,5-dimethoxyphenyl)cyclopentanol3,51-Bromo-3,5-dimethoxybenzene (B32327)
1-(2,4-dimethoxyphenyl)cyclopentanol2,41-Bromo-2,4-dimethoxybenzene
1-(3,4-dimethoxyphenyl)cyclopentanol3,41-Bromo-3,4-dimethoxybenzene

Substitution with Other Substituted Phenyl or Heteroaryl Groups

The synthetic utility of the 1-aryl-cyclopentanol scaffold is greatly expanded by replacing the dimethoxyphenyl moiety with other aromatic or heteroaromatic systems. This allows for the introduction of a wide range of electronic and steric diversity. The synthesis generally follows the same organometallic addition to cyclopentanone.

Substituted Phenyl Groups: A variety of substituted phenyl groups can be installed. For example, reacting p-tolylmagnesium bromide with cyclopentanone would yield 1-(p-tolyl)cyclopentanol. This approach allows for the incorporation of electron-donating groups (like methyl) or electron-withdrawing groups (like trifluoromethyl or nitro) onto the phenyl ring.

Heteroaryl Groups: The aryl group can also be replaced by a heteroaromatic ring, such as pyridine, thiophene, or furan. For instance, the synthesis of 1-(pyridin-3-yl)cyclopentanol would involve the reaction of 3-lithiopyridine or 3-bromopyridine (B30812) (via Grignard formation) with cyclopentanone. The synthesis of related structures like 3-[3-(dimethoxymethyl)-4-pyridinyl]cyclopentanol has been reported, demonstrating the feasibility of creating these heteroaryl analogues chemsynthesis.com. The incorporation of heteroatoms like nitrogen can introduce properties such as increased water solubility and hydrogen bonding capabilities.

Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a Synthon for Complex Molecular Architectures

A synthon is a conceptual building block used in retrosynthetic analysis. Cyclopentanol, 1-(3,5-dimethoxyphenyl)- and its analogues are valuable synthons for constructing more complex molecules due to the presence of multiple reactive sites: the hydroxyl group, the aromatic ring, and the aliphatic cyclopentane backbone.

The tertiary hydroxyl group is a key functional handle. It can be eliminated to form a cyclopentene (B43876) derivative, which can then undergo a variety of alkene reactions. Alternatively, the alcohol can be converted into a good leaving group, allowing for nucleophilic substitution. A particularly powerful transformation involving tertiary alcohols adjacent to a strained ring is the carbocation-mediated ring expansion youtube.commasterorganicchemistry.com. Acid-catalyzed dehydration of a 1-(aryl)cyclopentanol could, under certain conditions, lead to a rearranged cyclohexene (B86901) or cyclohexanone (B45756) skeleton, providing a pathway to six-membered ring systems.

The 3,5-dimethoxyphenyl ring is electron-rich and susceptible to electrophilic aromatic substitution, allowing for further functionalization of the aryl moiety. Moreover, the methoxy groups can be demethylated to yield phenols, which can then participate in a different set of reactions, such as ether synthesis or esterification.

The aryl-cyclopentanol motif itself is found within larger, biologically active molecules. For example, cyclopentane-fused anthraquinones have been synthesized and shown to possess antitumor activity, highlighting the utility of the cyclopentane ring in constructing complex polycyclic systems nih.gov. The use of aryl-substituted cyclic compounds as key intermediates in the total synthesis of natural products further underscores their importance as synthons nih.govmdpi.comnih.gov. The strategic combination of modifications to the cyclopentane ring and the aryl moiety allows chemists to use Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a versatile starting point for accessing a wide array of complex molecular architectures.

Construction of Polyfunctionalized Cyclopentane Derivatives

There is no specific information available in the reviewed scientific literature detailing the use of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a starting material for the construction of polyfunctionalized cyclopentane derivatives. General methods for the synthesis of functionalized cyclopentane rings often start from different precursors, such as cyclopentadienes or products of ring-closing metathesis. However, specific reaction conditions, yields, and characterization data for derivatives obtained directly from Cyclopentanol, 1-(3,5-dimethoxyphenyl)- are not documented.

Incorporation into Bicyclic and Spirocyclic Ring Systems

The scientific literature does not provide specific examples or methods for the incorporation of the Cyclopentanol, 1-(3,5-dimethoxyphenyl)- moiety into either bicyclic or spirocyclic ring systems. While the synthesis of such complex structures is a significant area of organic chemistry, the role of this particular compound as a building block for these scaffolds has not been reported.

Precursors for Nucleoside Analogues with Cyclopentane Cores

The synthesis of carbocyclic nucleoside analogs, where a cyclopentane ring replaces the furanose sugar, is an important field in medicinal chemistry. These analogs often exhibit antiviral and anticancer properties. However, a review of the pertinent literature, including studies on the synthesis of carbocyclic nucleosides, does not indicate the use of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a direct precursor. The synthetic routes to cyclopentane-based nucleoside analogs typically involve precursors that allow for the stereocontrolled introduction of nucleobases and other functional groups, and the 1-(3,5-dimethoxyphenyl)cyclopentanol scaffold has not been identified as a key intermediate in these pathways.

Structure-Reactivity and Structure-Property Relationships in Analogues

Due to the absence of synthesized and characterized analogs of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- in the scientific literature, there is no available data to establish structure-reactivity or structure-property relationships. Such studies are contingent on the existence of a series of related compounds for which biological activities, physical properties, or reactivity can be systematically compared. Without the foundational synthetic work, these correlative studies have not been performed.

Non Clinical Research Applications of Cyclopentanol, 1 3,5 Dimethoxyphenyl in Chemical Sciences

Role as a Key Intermediate in Organic Synthesis

Extensive literature searches did not yield specific examples of Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)- being utilized as a key intermediate in the described synthetic applications. The following sections detail the lack of available research for this particular compound in these areas.

Building Block for Heterocyclic Compounds via Precursors

No peer-reviewed studies or patents were identified that describe the use of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a building block for the synthesis of heterocyclic compounds. While the synthesis of heterocyclic frameworks is a broad and active area of research, the role of this specific cyclopentanol derivative as a precursor has not been documented in available scientific literature. General methodologies for the synthesis of heterocyclic compounds often involve the use of functionalized cyclopentane (B165970) or cyclopentene (B43876) rings, but specific pathways originating from 1-(3,5-dimethoxyphenyl)cyclopentanol are not reported.

Precursor for Advanced Organic Materials

There is currently no published research detailing the application of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a precursor for advanced organic materials. The development of novel organic materials is a significant field within chemical sciences, however, the contribution of this specific compound to the synthesis of polymers, organic electronics, or other functional materials has not been reported.

Utility in the Synthesis of Specialized Chemical Scaffolds (e.g., radialenes)

A review of scientific databases reveals no instances of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- being employed in the synthesis of specialized chemical scaffolds such as radialenes. The synthesis of structurally complex molecules like radialenes requires specific precursors and reaction conditions, and the utility of 1-(3,5-dimethoxyphenyl)cyclopentanol in this context has not been explored or documented.

Chemical Probes for Mechanistic Organic Chemistry

Studies on Reaction Mechanisms and Stereoselectivity

There are no available studies that utilize Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a chemical probe to investigate reaction mechanisms or stereoselectivity. While the study of reaction kinetics, intermediates, and stereochemical outcomes is fundamental to organic chemistry, this particular compound has not been reported as a tool for such investigations.

Applications in Material Science and Polymer Chemistry

No specific applications of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- in the fields of material science and polymer chemistry have been documented in the scientific literature. Research in these areas often focuses on the development of new monomers and polymers with specific properties, but the incorporation or use of this compound has not been described.

Monomeric Units for Polymer Synthesis, as suggested by related cyclopentanol derivatives in polymer chemistry

The molecular architecture of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- positions it as a prospective candidate for application as a monomeric unit in the synthesis of novel polymers. This potential is inferred from the established use of analogous cyclopentanol derivatives within polymer chemistry. The compound possesses a reactive tertiary hydroxyl group and a disubstituted aromatic ring, both of which can serve as sites for polymerization reactions.

The hydroxyl group on the cyclopentyl ring can participate in condensation polymerizations. For instance, it can react with multifunctional carboxylic acids or their derivatives to form polyesters. Similarly, reaction with isocyanates could yield polyurethanes. This approach is exemplified by the use of 1,3-cyclopentanediol (B3029237) as a monomer for the synthesis of polyurethanes, demonstrating the viability of the cyclopentane scaffold in building polymer backbones. researchgate.net

Furthermore, the 3,5-dimethoxyphenyl substituent offers additional avenues for polymerization. The methoxy (B1213986) groups can potentially be demethylated to yield reactive hydroxyl groups, which could then be used in further polymerization steps. The aromatic ring itself could be a site for electrophilic substitution reactions, allowing for the creation of cross-linked polymers or the grafting of polymer chains. The synthesis of polymers from other dimethoxy-substituted aromatic compounds, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, underscores the utility of this functional motif in polymer synthesis. kashanu.ac.ir

The rigid cyclopentyl ring, when incorporated into a polymer backbone, would be expected to impart specific properties to the resulting material. It could enhance the thermal stability and increase the glass transition temperature (Tg) of the polymer due to the restricted bond rotation. The bulky nature of the 1-(3,5-dimethoxyphenyl) substituent would also contribute to steric hindrance, potentially affecting polymer chain packing and resulting in materials with unique mechanical and physical properties. The use of other cyclic structures, such as novel cyclopentane derivatives as cross-linkers in epoxy vitrimers, highlights the trend of using cyclic monomers to achieve desirable material characteristics like improved mechanical properties and recyclability. elsevierpure.com

While direct polymerization of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- has not been extensively documented in publicly available research, the principles of polymer chemistry and the precedent set by related compounds strongly suggest its potential as a valuable monomer. Further research could explore its reactivity in various polymerization schemes to create novel materials with tailored properties.

Table 1: Examples of Cyclopentane Derivatives and Related Compounds in Polymer Science

Compound NameRole in Polymer ScienceResulting Polymer Type/Application
1,3-CyclopentanediolMonomer in condensation polymerization. researchgate.netPolyurethanes. researchgate.net
3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acidCross-linker for epoxy resins. elsevierpure.comEpoxy vitrimers with enhanced mechanical properties and recyclability. elsevierpure.com
3,3'-dimethoxybiphenyl-4,4'-diamineMonomer in the synthesis of polyamides and other polymers. kashanu.ac.irNovel polymers and polymer blends. kashanu.ac.ir

Advanced Analytical Methodologies for Characterization of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)-. Different chromatographic techniques are employed to address specific analytical challenges, from purity assessment to the determination of enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying the amount of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- in a sample. nih.govphcog.com Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. nih.govsepachrom.com This method effectively separates the target compound from nonpolar and polar impurities.

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be modified with acids such as formic acid or phosphoric acid to improve peak shape and resolution. sielc.commdpi.comresearchgate.net Detection is often achieved using a UV-Vis or Diode Array Detector (DAD), which allows for the monitoring of the elution profile at specific wavelengths where the analyte absorbs light. phcog.comresearchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the compound in a sample. nih.gov The method must be validated according to ICH guidelines to ensure its linearity, precision, accuracy, and robustness. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min, 30-90% B; 15-20 min, 90% B
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Column Temp. 35 °C

| Injection Vol. | 10 µL |

Table 2: Example Purity Assessment Data

Peak ID Compound Retention Time (min) Area (%)
1 Starting Material Impurity 4.8 0.15
2 Cyclopentanol, 1-(3,5-dimethoxyphenyl)- 10.2 99.75

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable components that may be present in samples of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-. nih.gov This includes residual solvents, unreacted volatile starting materials, or certain low-molecular-weight byproducts. researchgate.net The sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. Separation is achieved based on the differential partitioning of analytes between the carrier gas and the stationary phase coated on the column wall.

GC is highly effective for reaction monitoring, allowing for the tracking of the consumption of starting materials and the formation of products over time. The identification of separated components is confirmed by their mass spectra, which provide a unique fragmentation pattern or "fingerprint" for each molecule. researchgate.net

Table 3: Typical GC-MS Conditions for Volatile Impurity Profiling

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C

| Mass Range | 40-500 amu |

Since Cyclopentanol, 1-(3,5-dimethoxyphenyl)- possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.usnih.gov This is crucial as enantiomers can exhibit different pharmacological activities. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) and functionalized with groups like 3,5-dimethylphenylcarbamate, are highly effective for a wide range of chiral separations. nih.govnih.govmdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like 2-propanol), is critical for achieving optimal resolution. mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Table 4: Example Chiral HPLC Separation Parameters

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Hexane / 2-Propanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 275 nm

| Column Temp. | 25 °C |

Table 5: Illustrative Enantiomeric Excess (ee) Calculation

Enantiomer Retention Time (min) Peak Area
(R)-enantiomer 8.5 98,500
(S)-enantiomer 10.1 1,500

| Calculation | ee (%) = [(Area R - Area S) / (Area R + Area S)] x 100 | 97.0% |

Sample Preparation and Isolation Techniques

Effective sample preparation and isolation are prerequisites for accurate analysis and for obtaining the final product in high purity. These steps involve extracting the target compound from complex matrices and purifying it from residual reactants, catalysts, and byproducts.

Following synthesis, Cyclopentanol, 1-(3,5-dimethoxyphenyl)- must be extracted from the crude reaction mixture. A common and effective method is liquid-liquid extraction. This involves partitioning the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent depends on the solubility of the target compound and its impurities. The organic phase containing the product is often washed with aqueous solutions, such as brine or sodium bicarbonate, to remove water-soluble impurities and residual reagents before being dried and concentrated.

Alternatively, solid-phase extraction (SPE) can be used for sample cleanup, where the compound is selectively adsorbed onto a solid sorbent and then eluted with an appropriate solvent, offering a more controlled and often more efficient extraction process. uma.es

Table 6: General Liquid-Liquid Extraction Protocol

Step Procedure Purpose
1. Quenching Slowly add the reaction mixture to an aqueous solution (e.g., water or saturated NH₄Cl). To stop the reaction and dissolve inorganic salts.
2. Extraction Transfer the mixture to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate). Shake vigorously and allow layers to separate. To transfer the product from the aqueous to the organic phase.
3. Washing Sequentially wash the organic layer with dilute acid, base, or brine as needed. To remove residual reactants and impurities.
4. Drying Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). To remove residual water.

| 5. Concentration | Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). | To isolate the crude product. |

To achieve high purity, the crude product isolated from extraction is subjected to further purification.

Column Chromatography: This is a widely used technique for purifying compounds on a preparative scale. nih.gov The crude material is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (mobile phase), typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are separated based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-. nih.govnih.gov

Recrystallization: This method is used to purify solid compounds and can yield material of very high purity. mt.com The principle involves dissolving the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures but poor solubility at lower temperatures. mt.com As the saturated solution cools slowly, the compound crystallizes out, leaving impurities behind in the mother liquor. The selection of an appropriate solvent or solvent system is critical for the success of this technique. researchgate.net The pure crystals are then collected by filtration. mt.com

Table 7: Comparison of Purification Methods

Feature Column Chromatography Recrystallization
Principle Differential adsorption on a stationary phase Differential solubility at varying temperatures
Best For Separating complex mixtures; non-crystalline solids Purifying a single, crystalline solid from minor impurities
Typical Stationary Phase Silica Gel, Alumina Not applicable
Typical Mobile Phase Solvent gradients (e.g., Hexane/Ethyl Acetate) Single or binary solvent systems (e.g., Ethanol (B145695)/Water)

| Outcome | Purified compound in solution (fractions) | High-purity crystals |

Hyphenated Analytical Techniques

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable for the detailed characterization of chemical compounds within complex matrices. For a molecule such as Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, these techniques provide not only quantitative data but also crucial structural information. The coupling of chromatography with mass spectrometry, in particular, offers the high sensitivity and specificity required for unambiguous identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution Analysis and Structural Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds like Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.

High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the parent ion and its fragments. This is a critical step in the confirmation of the chemical structure of a known compound or the identification of an unknown.

For the analysis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, a reverse-phase chromatographic method would be appropriate. This typically involves a nonpolar stationary phase (such as C18) and a polar mobile phase. A gradient elution, starting with a higher proportion of a weak solvent (e.g., water with a small amount of formic acid to facilitate ionization) and gradually increasing the proportion of a strong solvent (e.g., acetonitrile or methanol), would effectively separate the compound from a mixture.

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques for LC-MS. researchgate.net For a compound like Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, with its hydroxyl and methoxy (B1213986) groups, both positive and negative ion modes could be effective. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ might be observed, although less likely for alcohols.

Tandem mass spectrometry (MS/MS) is instrumental for structural confirmation. nih.gov By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, key fragmentations would likely involve the loss of a water molecule from the cyclopentanol ring and cleavages related to the dimethoxy-substituted phenyl group.

Interactive Data Table: Representative LC-MS Parameters for the Analysis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

ParameterValue
Liquid Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)
Acquisition ModeMS/MS
Collision Energy10-30 eV (for fragmentation)

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis and Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, GC-MS can provide excellent separation from complex mixtures and detailed structural information through mass spectral fragmentation patterns.

In GC-MS, the sample is vaporized and separated in a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. A common choice for a wide range of organic molecules is a non-polar or mid-polar column, such as one coated with 5% phenyl-poly(methylsiloxane) (e.g., HP-5MS). A temperature program, where the column temperature is gradually increased, is used to elute compounds with different boiling points at different times.

Electron ionization (EI) is the most common ionization technique in GC-MS. It is a hard ionization method that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a unique fingerprint of the compound, which can be compared to spectral libraries for identification.

Interactive Data Table: Representative GC-MS Parameters for the Analysis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

ParameterValue
Gas Chromatography
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection ModeSplitless
Temperature ProgramInitial 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometry
Ionization SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-500
Scan Rate2 scans/sec

Future Research Trajectories and Unexplored Avenues for Cyclopentanol, 1 3,5 Dimethoxyphenyl

Innovations in Green and Sustainable Synthetic Approaches

The synthesis of complex molecules like Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)- traditionally relies on methods such as the Grignard reaction, which often involves volatile and hazardous organic solvents. sciencedaily.comhokudai.ac.jp Future research must pivot towards more sustainable methodologies that minimize environmental impact and enhance safety and efficiency.

Development of Environmentally Benign Catalysis and Solvent Systems

A primary goal is to replace conventional solvents with greener alternatives. acs.org The exploration of sustainable solvents such as biomass-derived ethers (e.g., 2-MeTHF, CPME), deep eutectic solvents (DESs), or even aqueous systems for organometallic reactions is a promising frontier. researchgate.netresearchgate.netuit.no Recent advancements have shown that zinc-mediated processes can facilitate Grignard-type reactions in aqueous conditions, drastically reducing the need for anhydrous organic solvents. beyondbenign.org Furthermore, mechanochemical techniques like ball-milling can produce Grignard reagents with minimal solvent use, offering a path to overcome solubility issues and significantly cut down on hazardous waste. sciencedaily.comhokudai.ac.jp

For the synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, research could focus on adapting these methods. This would involve developing catalytic systems that are robust and effective in non-traditional media. Biocatalysis, using enzymes like aryl-alcohol oxidases (AAOs), also presents a green pathway for the synthesis and modification of aryl-alcohols, potentially offering high selectivity under mild conditions. nih.gov

Table 1: Potential Green and Sustainable Approaches for Synthesis
ApproachKey FeaturesPotential Benefits for SynthesisReferences
Mechanochemical Synthesis (Ball-Milling)Utilizes mechanical force to drive reactions with minimal solvent.Reduces hazardous waste; enables use of insoluble reactants; simplifies reaction conditions. sciencedaily.comhokudai.ac.jp
Aqueous Organometallic ReactionsEmploys water as a solvent, using water-tolerant catalysts or mediators (e.g., zinc).Eliminates hazardous organic solvents; improves safety and cost-effectiveness. beyondbenign.org
Biocatalysis (e.g., using AAOs)Uses enzymes to catalyze specific reactions under mild conditions.High chemo-, regio-, and stereoselectivity; operates in aqueous media; reduces byproducts. nih.gov
Sustainable Solvents (e.g., 2-MeTHF, DESs)Replaces conventional volatile organic compounds with bio-based or less hazardous alternatives.Lower environmental footprint; improved process safety; potential for novel reactivity. researchgate.netresearchgate.netarkat-usa.org

Deeper Mechanistic Insights into Complex Reactions

Understanding the precise pathway of a chemical reaction is fundamental to optimizing it. The formation of a tertiary alcohol like Cyclopentanol, 1-(3,5-dimethoxyphenyl)- involves highly reactive organometallic intermediates that are often short-lived and difficult to detect. byopera.com Future research will require sophisticated analytical techniques to capture the dynamics of these transient species.

Advanced Time-Resolved Spectroscopy and Kinetic Modeling for Reaction Pathways

Time-resolved spectroscopy is a powerful tool for studying dynamic processes and short-lived intermediates in chemical reactions. nih.govwikipedia.orgresearchgate.net Techniques such as transient absorption and time-resolved infrared (TRIR) spectroscopy allow for the observation of reaction intermediates on timescales from femtoseconds to microseconds. byopera.comnottingham.ac.uk Applying these "pump-probe" techniques could provide unprecedented insight into the Grignard or other organometallic addition reactions used to synthesize the title compound, revealing the structure and kinetics of fleeting intermediates. byopera.com

Complementing these experimental methods, kinetic modeling can simulate complex reaction networks. universityofgalway.iemdpi.comnih.gov By developing a detailed kinetic model for the synthesis, researchers can predict how changes in reaction conditions (temperature, concentration, catalyst) will affect product yield and selectivity. mdpi.comacs.org This synergy between advanced spectroscopy and computational modeling will enable a more profound understanding of the reaction mechanism, paving the way for rational process optimization. nih.gov

Table 2: Techniques for Mechanistic Investigation
TechniqueInformation YieldedApplicability to SynthesisReferences
Time-Resolved Infrared (TRIR) SpectroscopyStructural information and kinetics of short-lived intermediates with key functional groups.Characterizing organometallic intermediates and transition states in the formation of the alcohol. byopera.comnottingham.ac.uk
Transient Absorption SpectroscopyElectronic structure and decay kinetics of transient species.Tracking the evolution of reactants to products through various electronic states. wikipedia.org
Kinetic ModelingPredictive understanding of reaction rates, yields, and byproduct formation under various conditions.Optimizing reaction parameters for maximizing the yield and purity of the final product. mdpi.comacs.org

Rational Design of Chemically Tunable Analogues

The specific structure of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- dictates its chemical and physical properties. By systematically modifying this structure, a diverse library of analogues can be created, each with potentially unique reactivity and utility.

Exploration of Structure-Reactivity Relationships for Novel Chemical Transformations

Structure-activity relationships (SAR) are a cornerstone of medicinal chemistry and can be powerfully applied to materials science and catalysis. acs.org For analogues of the title compound, research could explore how modifying the substituents on the dimethoxyphenyl ring or the cyclopentanol moiety affects their properties. For instance, studies on other dimethoxyphenyl compounds have shown that altering substituents can significantly impact lipophilicity and receptor affinity, which are proxies for chemical reactivity and intermolecular interactions. frontiersin.orgnih.govresearchgate.net

Future work could involve synthesizing a series of analogues—for example, by varying the alkoxy groups on the phenyl ring, introducing electron-withdrawing or -donating groups, or altering the cyclopentyl ring—and systematically studying their performance in specific chemical transformations. This could lead to the discovery of novel catalysts, monomers for advanced polymers, or intermediates for complex organic synthesis. acs.orgacs.org

Table 3: Strategies for Analogue Design and Reactivity Tuning
Structural ModificationHypothesized Effect on ReactivityPotential ApplicationReferences
Varying Phenyl Ring Substituents (e.g., -NO₂, -Cl, -CH₃)Alters the electronic properties of the aromatic ring, influencing the reactivity of the tertiary alcohol.Creation of novel catalysts or intermediates with tailored electronic characteristics. frontiersin.orgnih.gov
Modifying Alkoxy Groups (e.g., ethoxy, propoxy)Changes steric hindrance and lipophilicity around the reaction center.Fine-tuning solubility and interaction with other molecules in material science applications. acs.org
Introducing Functional Groups on Cyclopentanol RingProvides additional reactive sites for subsequent chemical transformations.Development of bifunctional monomers for polymerization or complex scaffold synthesis. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Table 4: AI and Machine Learning Applications in Future Research
AI/ML ApplicationDescriptionPotential ImpactReferences
Property PredictionML models predict properties like solubility, reactivity, and toxicity based on molecular structure.Rapidly screen virtual libraries of analogues to identify candidates with optimal characteristics. aps.orgnih.govnih.gov
Generative DesignAI algorithms generate novel molecular structures tailored to have specific desired properties.Discover new analogues of the target compound with enhanced performance for specific applications. smartdev.comaveva.com
AI-Driven RetrosynthesisAlgorithms work backward from a target molecule to propose optimal and sustainable synthetic routes.Accelerate synthesis planning, reduce experimental trial-and-error, and identify greener production methods. chemcopilot.comgrace.comjelsciences.com
Process OptimizationAI systems analyze real-time reaction data to suggest adjustments that improve yield and quality.Enhance manufacturing efficiency, reduce waste, and ensure consistent product quality. the-future-of-commerce.comworldpharmatoday.com

Expanding the Scope of Non-Clinical Chemical Applications based on Unique Reactivity

The unique structural amalgamation of a tertiary alcohol on a cyclopentyl ring with an electron-rich dimethoxy-substituted phenyl group in Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, opens avenues for several unexplored non-clinical chemical applications. The reactivity of this molecule is primarily dictated by the interplay between the hydroxyl group of the cyclopentanol moiety and the aromatic ring. Future research should focus on leveraging this reactivity for the development of novel materials, specialized reagents, and functional molecules.

One promising area of investigation lies in its potential as a monomer for polymerization reactions. The tertiary alcohol group, under acidic conditions, is susceptible to dehydration, which would lead to the formation of a substituted cyclopentene (B43876). This vinyl ether derivative could then undergo polymerization to yield polymers with unique properties conferred by the bulky and electronically rich 3,5-dimethoxyphenyl substituent. These properties might include enhanced thermal stability, specific refractive indices, or unique solubility characteristics, making them suitable for applications in specialty optics or as advanced coating materials.

Furthermore, the 1-(3,5-dimethoxyphenyl)cyclopentyl moiety could serve as a novel protecting group in organic synthesis. The tertiary benzylic alcohol structure suggests that it could be readily introduced and subsequently cleaved under specific acidic or hydrogenolytic conditions. The stability of the resulting tertiary carbocation, stabilized by the adjacent aromatic ring, is a key feature that could be exploited for the protection of various functional groups. Research into the lability and compatibility of this potential protecting group with a range of chemical transformations would be a valuable endeavor.

The electron-rich 3,5-dimethoxyphenyl ring itself presents opportunities for electrophilic aromatic substitution reactions. Future studies could explore reactions such as nitration, halogenation, or Friedel-Crafts acylation to introduce further functionalities onto the aromatic ring. This would generate a library of derivatives with diverse electronic and steric properties, which could be screened for applications as liquid crystal modifiers, chiral resolving agents after appropriate derivatization, or as ligands for organometallic catalysis. The steric hindrance imposed by the adjacent cyclopentyl group would likely direct substitution to the C4 and C6 positions of the aromatic ring, offering regioselective control.

Finally, the compound could be investigated as a precursor for the synthesis of novel heterocyclic compounds. Intramolecular cyclization reactions, potentially involving the hydroxyl group and an introduced ortho-substituent on the phenyl ring, could lead to the formation of complex fused ring systems. Such structures are often scaffolds for biologically active molecules and could find use in medicinal chemistry research as starting points for drug discovery programs.

A summary of potential research directions is presented in the table below.

Research TrajectoryPotential ApplicationKey Reactive Feature
Polymerization MonomerSpecialty Polymers, Advanced CoatingsDehydration of tertiary alcohol
Protecting Group ChemistryOrganic SynthesisFormation of stable tertiary carbocation
Electrophilic Aromatic SubstitutionLiquid Crystals, Chiral LigandsElectron-rich aromatic ring
Heterocyclic SynthesisMedicinal Chemistry ScaffoldsIntramolecular cyclization

Further exploration into these areas will undoubtedly expand the utility of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- beyond its current limited scope in chemical literature.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(3,5-dimethoxyphenyl)cyclopentanol, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : Alkylation of cyclopentanol derivatives with 3,5-dimethoxyphenyl groups is a common approach. Reaction conditions such as temperature (e.g., 80–100°C), solvent polarity, and catalyst selection (e.g., acidic or basic media) significantly influence yields. Substituent effects on the cyclopentanol ring, such as alkyl chain length, can alter reaction efficiency . Optimization requires systematic variation of parameters and monitoring via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 1-(3,5-dimethoxyphenyl)cyclopentanol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic methoxy groups and cyclopentanol backbone. Infrared (IR) spectroscopy identifies hydroxyl and ether functional groups. Mass spectrometry (MS) provides molecular weight validation, while refractive index and density measurements (e.g., 1.12–1.15 g/cm³ at 20°C) offer supplementary physicochemical data .

Q. What safety protocols are essential for handling 1-(3,5-dimethoxyphenyl)cyclopentanol in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile), long-sleeved lab coats, and eye protection to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Contaminated clothing must be laundered separately, and hands should be washed thoroughly after handling. Storage conditions (e.g., inert atmosphere, low humidity) should align with stability data from safety sheets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in physicochemical properties (e.g., density, refractive index) among alkyl-substituted cyclopentanols?

  • Methodological Answer : Cross-reference empirical data (e.g., densities in Table 8 of ) with computational models (e.g., molecular dynamics simulations) to identify outliers. Systematic studies varying alkyl chain lengths and substituent positions can isolate structural contributions to property variations. NIST Standard Reference Data provides benchmark values for validation.

Q. What strategies are recommended for evaluating the bioactivity of 1-(3,5-dimethoxyphenyl)cyclopentanol derivatives?

  • Methodological Answer : Structural analogs (e.g., sodium salts with chlorophenoxy substituents ) can guide in vitro assays. Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with biological targets. Prioritize assays like enzyme inhibition or receptor binding, followed by cytotoxicity profiling in cell lines.

Q. How can computational modeling enhance the design of novel synthetic pathways for 1-(3,5-dimethoxyphenyl)cyclopentanol derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in alkylation reactions. Pair computational results with experimental kinetic data (e.g., reaction rates from ) to refine mechanistic pathways. Molecular docking studies may also identify potential pharmacological targets for derivatives.

Data Contradiction Analysis

Q. How should conflicting data on alkyl-substituted cyclopentanol reactivity be addressed in synthetic studies?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst) to isolate variables. Compare results with literature precedents (e.g., alkyl-cyclopentanol-3 derivatives in ). Use high-purity reagents and advanced analytical methods (e.g., HPLC for byproduct detection) to minimize experimental error.

Tables for Key Physicochemical Properties

PropertyValue RangeSource
Density (g/cm³, 20°C)1.12–1.15
Refractive Index (n²⁰_D)1.485–1.505
Molecular Weight86.13 (base structure)
CAS Registry Number53254-52-7 (analog)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.